2-Octene, 2,6-dimethyl-8-(2-propenyloxy)-

CAS No.: 139694-24-9

Cat. No.: VC20555338

Molecular Formula: C13H24O

Molecular Weight: 196.33 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 139694-24-9 |

|---|---|

| Molecular Formula | C13H24O |

| Molecular Weight | 196.33 g/mol |

| IUPAC Name | 2,6-dimethyl-8-prop-2-enoxyoct-2-ene |

| Standard InChI | InChI=1S/C13H24O/c1-5-10-14-11-9-13(4)8-6-7-12(2)3/h5,7,13H,1,6,8-11H2,2-4H3 |

| Standard InChI Key | FANQMMZFHNTSOQ-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC=C(C)C)CCOCC=C |

Introduction

Structural and Molecular Characteristics

Molecular Composition and Nomenclature

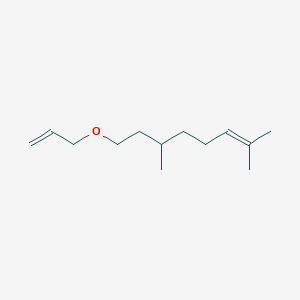

2-Octene, 2,6-dimethyl-8-(2-propenyloxy)- is systematically named 2,6-dimethyl-8-prop-2-enoxyoct-2-ene under IUPAC guidelines. Its structure comprises an eight-carbon chain with methyl groups at positions 2 and 6, a double bond between carbons 2 and 3, and a propenyloxy (-O-CH₂-CH=CH₂) substituent at carbon 8 . The canonical SMILES representation, CC(CCC=C(C)C)CCOCC=C, and InChIKey FANQMMZFHNTSOQ-UHFFFAOYSA-N, further delineate its connectivity and stereochemical features .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 196.33 g/mol | |

| Exact Mass | 196.183 Da | |

| LogP (Partition Coefficient) | 3.96 | |

| Topological Polar Surface Area | 9.23 Ų |

The compound’s LogP value of 3.96 indicates pronounced lipophilicity, suggesting preferential solubility in organic solvents over aqueous media . This property is critical for its application in hydrophobic matrices and solvent-mediated reactions.

Synthesis and Manufacturing

Reaction Pathways and Optimization

The synthesis of 2-octene, 2,6-dimethyl-8-(2-propenyloxy)- typically proceeds via alkoxylation of a preformed olefin intermediate. A plausible route involves:

-

Allylation of 2,6-dimethyl-2-octenol: Reaction with allyl bromide under basic conditions to introduce the propenyloxy group.

-

Catalytic Dehydration: Acid-catalyzed elimination of water to form the double bond, with careful temperature control (80–120°C) to prevent isomerization .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Allylation | Allyl bromide, K₂CO₃, DMF, 60°C | 65–70% |

| Dehydration | H₂SO₄, 100°C | 50–55% |

Catalysts such as zeolites or p-toluenesulfonic acid may enhance selectivity toward the desired isomer by minimizing side reactions like polymerization.

Challenges in Scalability

Industrial-scale production faces hurdles due to the compound’s thermal instability and propensity for autoxidation. Implementing inert atmospheres (N₂ or Ar) and antioxidants (e.g., BHT) during purification improves storage stability .

Chemical Reactivity and Functionalization

Olefinic Reactivity

The 2,3-double bond undergoes typical alkene reactions:

-

Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields 2,6-dimethyl-8-(2-propenyloxy)octane, a saturated analog with reduced reactivity .

-

Epoxidation: Reaction with peracids (e.g., mCPBA) forms an epoxide, useful in crosslinking polymers.

-

Cycloaddition: Participation in Diels-Alder reactions with dienophiles like maleic anhydride, enabling access to six-membered rings.

Propenyloxy Group Transformations

The ether linkage and terminal double bond in the propenyloxy substituent permit further functionalization:

-

Hydrolysis: Acidic cleavage (HCl/H₂O) generates 2,6-dimethyl-8-hydroxyoct-2-ene, though competing olefin rearrangements may occur .

-

Radical Polymerization: Initiation with AIBN facilitates polymerization into poly(propenyl ether) derivatives, applicable in adhesives .

Industrial and Research Applications

Polymer Science

The compound serves as a monomer in synthesizing thermosetting resins and elastomers. Its dual functionality (olefin + ether) allows copolymerization with styrene or acrylates, enhancing material flexibility and thermal resistance .

Specialty Chemicals

In flavor and fragrance industries, structural analogs like citronellyl methyl ether (CAS 55915-70-3) are prized for their olfactory properties . While 2,6-dimethyl-8-(2-propenyloxy)- itself lacks direct use here, its synthetic intermediates may contribute to terpene-derived aroma compounds .

Pharmaceutical Intermediates

The compound’s branched structure aligns with scaffolds in bioactive molecules. For example, hydrogenated derivatives could mimic phytol side chains in chlorophyll analogs, though explicit pharmacological studies remain unreported .

Future Research Directions

Advanced Catalysis

Exploring asymmetric catalysis could yield enantiomerically pure forms, expanding utility in chiral synthesis. Metal-organic frameworks (MOFs) as shape-selective catalysts may improve regioselectivity in propenyloxy group reactions .

Green Chemistry Approaches

Replacing traditional solvents with ionic liquids or supercritical CO₂ might enhance synthetic efficiency while reducing waste.

Computational Modeling

Density functional theory (DFT) simulations could predict reaction pathways and transition states, aiding in the design of derivatives with tailored properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume